molecular formula C23H33Cl2N3O B13401547 Aacba

Aacba

Cat. No.: B13401547
M. Wt: 438.4 g/mol
InChI Key: KSWOHRISPGFSKT-RTBRYUOLSA-N
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Description

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide hydrochloride, commonly referred to as Aacba hydrochloride, is a synthetic and biologically active compound. It is known for its high purity and selective antagonistic properties towards P2X7 receptors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aacba hydrochloride involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane derivative is then reacted with 2-chloro-benzamide under specific conditions to form the desired compound. The reaction typically requires the use of solvents and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and lyophilization are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Aacba hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound hydrochloride may yield a different product compared to its reduction .

Scientific Research Applications

Aacba hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Aacba hydrochloride exerts its effects by selectively antagonizing P2X7 receptors. These receptors are involved in various cellular processes, including inflammation and pain signaling. By inhibiting these receptors, this compound hydrochloride can modulate the activity of cells and reduce inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Aacba hydrochloride include:

Uniqueness

This compound hydrochloride stands out due to its high purity and potent antagonistic properties. Its selective action on P2X7 receptors makes it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C23H33Cl2N3O

Molecular Weight

438.4 g/mol

IUPAC Name

N-(1-adamantylmethyl)-5-[[(3R)-3-aminopyrrolidin-1-yl]methyl]-2-chlorobenzamide;hydrochloride

InChI

InChI=1S/C23H32ClN3O.ClH/c24-21-2-1-15(12-27-4-3-19(25)13-27)8-20(21)22(28)26-14-23-9-16-5-17(10-23)7-18(6-16)11-23;/h1-2,8,16-19H,3-7,9-14,25H2,(H,26,28);1H/t16?,17?,18?,19-,23?;/m1./s1

InChI Key

KSWOHRISPGFSKT-RTBRYUOLSA-N

Isomeric SMILES

C1CN(C[C@@H]1N)CC2=CC(=C(C=C2)Cl)C(=O)NCC34CC5CC(C3)CC(C5)C4.Cl

Canonical SMILES

C1CN(CC1N)CC2=CC(=C(C=C2)Cl)C(=O)NCC34CC5CC(C3)CC(C5)C4.Cl

Origin of Product

United States

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